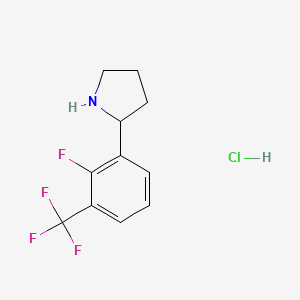
2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 2172473-38-8 . It has a molecular weight of 269.67 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring attached to a phenyl ring, which carries fluoro and trifluoromethyl substituents . The exact structure can be determined using its InChI key .Applications De Recherche Scientifique
Synthesis and Reactivity
2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is involved in advanced organic synthesis and reactivity studies, contributing to the development of novel compounds and materials. Research highlights include the microwave-assisted fluorination of 2-acylpyrroles leading to fluorinated pyrrole derivatives, showcasing the compound's role in synthesizing new fluorinated molecules (Troegel & Lindel, 2012). Further studies explore the regioselective fluorination of imidazo[1,2-a]pyridines using Selectfluor, demonstrating the compound's utility in introducing fluorine atoms into complex heterocycles under aqueous conditions (Liu et al., 2015).
Medicinal Chemistry Applications
In medicinal chemistry, fluorinated compounds like this compound are critical for the development of new therapeutics. The synthesis and in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a related compound, have been explored for their potential as positron emission tomography (PET) ligands for nicotinic receptors, indicating the importance of fluorinated compounds in neuroimaging and drug discovery (Doll et al., 1999).
Fluorination Techniques
The development of novel fluorination techniques using compounds such as this compound has significant implications for synthetic chemistry. Studies have described the use of Selectfluor for the selective fluorination of heterocyclic compounds, offering efficient pathways to introduce fluorine atoms into organic molecules (Zhou et al., 2018). This research underpins the broader application of fluorine chemistry in the synthesis of pharmaceuticals and agrochemicals.
Non-linear Optical Materials
The compound's derivatives have been investigated for their potential in non-linear optical materials, highlighting the role of fluorinated pyrrolidines in developing new materials for technological applications. For example, the study on the synthesis, characterization, and reactivity of specific fluorinated heterocycles points towards their use in non-linear optics, emphasizing the importance of fluorination in modifying the physical properties of organic compounds (Murthy et al., 2017).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[2-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N.ClH/c12-10-7(9-5-2-6-16-9)3-1-4-8(10)11(13,14)15;/h1,3-4,9,16H,2,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROPWLCSOQBKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC=C2)C(F)(F)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


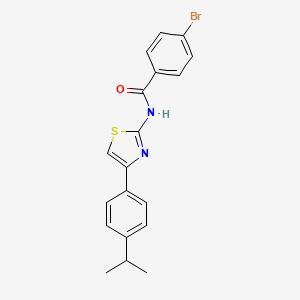
![N-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2751940.png)
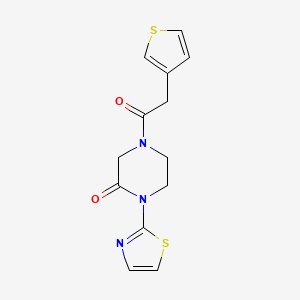
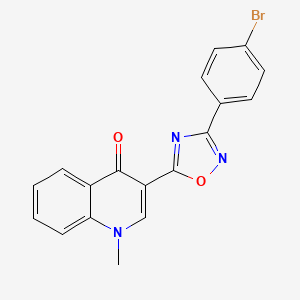

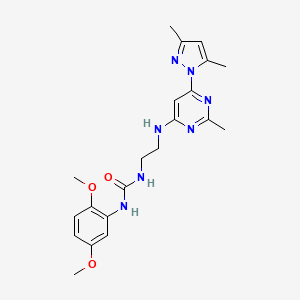

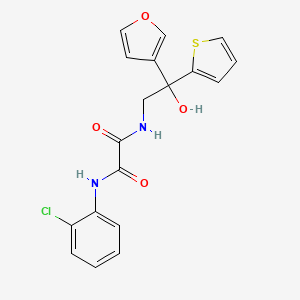
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2751947.png)
![Potassium [3-(trifluoromethyl)benzyl]trifluoroborate](/img/structure/B2751949.png)

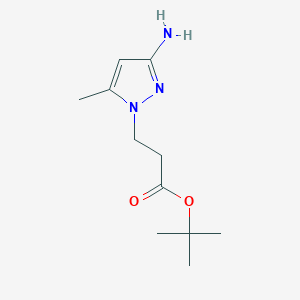
![2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2751954.png)